molecular formula C13H23N5O B7631175 2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide

2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide

Numéro de catalogue B7631175
Poids moléculaire: 265.35 g/mol
Clé InChI: YDHGGHKLFGRLIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or Vadimezan. It is a small molecule that has been studied for its anti-tumor and anti-angiogenic properties.

Applications De Recherche Scientifique

DMXAA has been studied for its potential applications in cancer therapy. It has been found to have anti-tumor and anti-angiogenic effects in various cancer cell lines and animal models. DMXAA has been shown to induce tumor necrosis and inhibit the growth of blood vessels that supply the tumor. It has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood. However, it has been proposed that DMXAA activates the immune system, leading to the production of cytokines that induce tumor necrosis and inhibit angiogenesis. DMXAA has also been shown to activate the transcription factor NF-kB, which plays a role in regulating immune responses.
Biochemical and Physiological Effects:
DMXAA has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer cell lines and animal models. It has also been shown to activate the immune system, leading to the production of cytokines that play a role in regulating immune responses. DMXAA has been found to have a short half-life in the body, with a plasma elimination half-life of approximately 30 minutes.

Avantages Et Limitations Des Expériences En Laboratoire

DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its anti-tumor and anti-angiogenic properties, making it a useful tool for cancer research. However, DMXAA has some limitations. It has a short half-life in the body, which may limit its effectiveness in clinical applications. It has also been shown to have some toxicity in animal models, which may limit its use in humans.

Orientations Futures

There are several future directions for DMXAA research. One area of interest is the development of more potent and selective analogs of DMXAA. Another area of interest is the development of combination therapies that include DMXAA. DMXAA has also been studied for its potential use in other diseases, such as viral infections and inflammatory disorders. Further research is needed to fully understand the mechanism of action of DMXAA and its potential applications in various fields.
Conclusion:
DMXAA is a small molecule that has been extensively studied for its anti-tumor and anti-angiogenic properties. It has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer cell lines and animal models. DMXAA has several advantages for lab experiments, including easy synthesis and purification. However, it also has some limitations, such as a short half-life in the body and some toxicity in animal models. Further research is needed to fully understand the potential applications of DMXAA in various fields.

Méthodes De Synthèse

The synthesis of DMXAA involves the reaction of 4-amino-2-(dimethylamino) pyrimidine with 3,3-dimethylbutanoyl chloride in the presence of triethylamine. The reaction yields DMXAA as a white solid with a purity of over 99%.

Propriétés

IUPAC Name

2-[[2-(dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-13(2,3)10(11(14)19)16-8-9-6-7-15-12(17-9)18(4)5/h6-7,10,16H,8H2,1-5H3,(H2,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHGGHKLFGRLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NCC1=NC(=NC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.